![molecular formula C11H16Cl3NO B1670465 Dichloroisoproterenol hydrochloride CAS No. 51-29-6](/img/structure/B1670465.png)
Dichloroisoproterenol hydrochloride
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloroisoproterenol hydrochloride involves the reaction of 3,4-dichlorophenylacetone with isopropylamine, followed by reduction to yield the desired product . The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Dichloroisoproterenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, quinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Historical Background and Pharmacological Properties
Dichloroisoproterenol was the first beta-blocker developed, acting on both β1-adrenergic and β2-adrenergic receptors. Its pharmacological profile includes properties as a partial agonist/antagonist at these receptors, which has influenced the design of subsequent beta-blockers like propranolol and pronethalol. Despite its low potency and eventual withdrawal from clinical use due to safety concerns, DCI's role in advancing beta-blocker research remains notable .
Scientific Research Applications
Dichloroisoproterenol has been employed in various scientific studies, primarily focusing on its effects on adrenergic signaling and its potential therapeutic implications in conditions such as insulin resistance and polycystic ovary syndrome. Below are some key applications:
Adrenergic Receptor Studies
DCI has been utilized to investigate the role of adrenergic receptors in various physiological processes. For instance, studies have shown that DCI can modulate contractile responses in human tissues, such as the Fallopian tube, where it affects muscle contractions induced by nerve stimulation and noradrenaline .
Insulin Resistance and Metabolic Disorders
Research indicates that dichloroisoproterenol is being explored for its potential effects on insulin resistance and metabolic disorders. Clinical trials have assessed its impact on glucose metabolism and hormonal regulation in conditions like polycystic ovary syndrome, highlighting its relevance in endocrinology .
Cancer Research
Recent investigations have examined the role of beta-blockers, including dichloroisoproterenol, in cancer therapy. Studies suggest that DCI may influence tumor growth dynamics through adrenergic signaling pathways, potentially offering insights into stress-related tumor promotion .
Case Studies and Experimental Findings
The following table summarizes notable studies involving dichloroisoproterenol:
作用机制
Dichloroisoproterenol hydrochloride exerts its effects by binding to β1-adrenergic and β2-adrenergic receptors, acting as a partial agonist/antagonist . This interaction inhibits the action of endogenous catecholamines like epinephrine and norepinephrine, leading to decreased heart rate and contractility. The compound mediates its effects through the activation of G proteins and subsequent signaling pathways involving cyclic adenosine monophosphate (cAMP) .
相似化合物的比较
Similar Compounds
Propranolol: A non-selective beta blocker with higher potency and clinical applications.
Pronethalol: An early beta blocker developed from dichloroisoproterenol but withdrawn due to carcinogenicity.
Uniqueness
Dichloroisoproterenol hydrochloride is unique in its historical significance as the first beta blocker developed. Its partial agonist/antagonist activity and low potency distinguish it from other beta blockers like propranolol, which are more potent and clinically effective .
生物活性
Dichloroisoproterenol hydrochloride (DCI) is a synthetic compound that primarily acts on beta-adrenergic receptors. It has been explored for various therapeutic applications, including studies related to insulin resistance and polycystic ovary syndrome (PCOS) . This article delves into the biological activity of DCI, highlighting its mechanisms, pharmacodynamics, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 248.15 g/mol
- CAS Number : 51-29-6
- Solubility : 0.127 mg/mL in water .
Dichloroisoproterenol acts as a non-selective beta-adrenergic agonist , influencing both β1 and β2 adrenergic receptors. Its mechanism involves:
- Binding Affinity : DCI binds to beta-adrenergic receptors with varying affinities, exhibiting partial agonistic properties at these sites .
- Signal Transduction : Once bound, it activates adenylate cyclase through G protein coupling, leading to increased intracellular cAMP levels, which mediates various physiological responses .
Table 1: Receptor Binding Characteristics
Receptor Type | Binding Affinity | Action Type |
---|---|---|
β1 | Moderate | Partial Agonist |
β2 | Moderate | Partial Agonist |
Pharmacological Effects
- Cardiovascular Effects : DCI can induce vasodilation and increase heart rate due to its action on beta receptors, which is significant in managing conditions like asthma and cardiac distress .
- Metabolic Effects : Studies have shown that DCI may improve insulin sensitivity and has been investigated for its role in managing PCOS and related metabolic disorders .
Case Studies
- Insulin Resistance in PCOS : A clinical trial demonstrated that DCI administration improved insulin sensitivity in women with PCOS, suggesting its potential as a therapeutic agent for metabolic dysregulation .
- Sickling Phenomenon : Research indicated that DCI could inhibit sickling in red blood cells when added prior to deoxygenation, showcasing its potential utility in sickle cell disease management .
Table 2: Summary of Clinical Findings
Study Focus | Outcome |
---|---|
Insulin Sensitivity in PCOS | Improved sensitivity observed |
Sickle Cell Disease | Inhibition of sickling noted |
Safety and Side Effects
While DCI has therapeutic potential, it is essential to consider its safety profile:
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO.ClH/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8;/h3-5,7,11,14-15H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEMWZNXXFGMCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018909 | |
Record name | Dichloroisoproterenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51-29-6 | |
Record name | Benzenemethanol, 3,4-dichloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloroisoproterenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DCI hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dichloroisoproterenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLOROISOPROTERENOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD42620PS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。